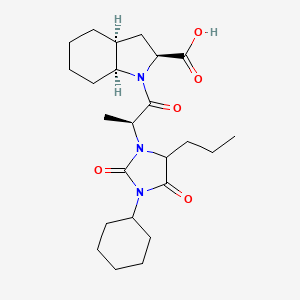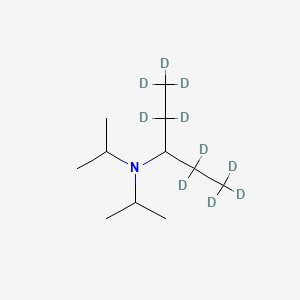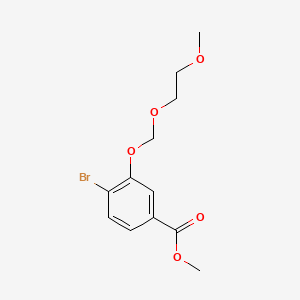
Methyl 4-bromo-3-(2-methoxyethoxymethoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-bromo-3-(2-methoxyethoxymethoxy)benzoate” is a chemical compound. It is an ester and an important drug intermediate .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. A study describes the synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .Molecular Structure Analysis
The molecular structure of this compound is complex. The O—CH2—O—CH3 side chain is not in its fully extended conformation; the O—C—O—C torsion angle is 67.3 (3) in the compound .Physical And Chemical Properties Analysis
The compound has a molecular weight of 259.10 . It is a solid with a melting point of 92-96 °C .Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics research where it serves as a biochemical tool. It’s used for studying protein interactions and functions, particularly in the identification and quantification of proteins, and the understanding of their structure and function .
Photoactive Material Synthesis
The compound is integral in the synthesis of photoactive materials . These materials are crucial for developing advanced sensors, drug delivery systems, data storage solutions, and molecular switches. The compound’s ability to undergo photo-induced structural reorganization makes it valuable in this field .
Pharmaceutical Intermediate
It serves as an intermediate in the preparation of α-adrenergic agonists , such as Phenylephrine. This application is significant in the pharmaceutical industry for developing medications that can treat conditions like hypotension and nasal congestion .
Crystallography and Structural Analysis
In crystallography, this compound is used to study and compare crystal structures. It helps in understanding the molecular conformation and interactions within the crystal lattice, which is essential for the design of new materials with desired properties .
Development of Photoswitchable Materials
Researchers are investigating the integration of this compound into photoswitchable materials . These materials can change their physical or chemical properties in response to light, which is useful for creating light-responsive smart materials .
Photomechanical Systems
The compound’s role in photomechanical systems is being explored. These systems can convert photochemical energy into mechanical energy, leading to potential applications in actuators and sensors that operate based on light stimuli .
Advanced Material Design
Lastly, the compound contributes to the design of advanced materials . Its properties are harnessed to create materials with specific functionalities, such as enhanced durability, flexibility, or conductivity, which are important in various technological applications .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next generation light responsive smart materials . The integration of azobenzenes into photoswitchable materials has been investigated due to their desirable photoactive properties .
Propriétés
IUPAC Name |
methyl 4-bromo-3-(2-methoxyethoxymethoxy)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO5/c1-15-5-6-17-8-18-11-7-9(12(14)16-2)3-4-10(11)13/h3-4,7H,5-6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMADSODFKMEPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=C(C=CC(=C1)C(=O)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

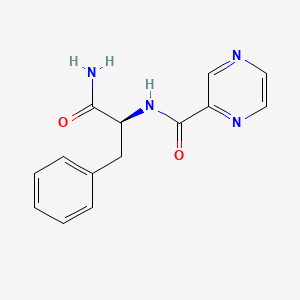
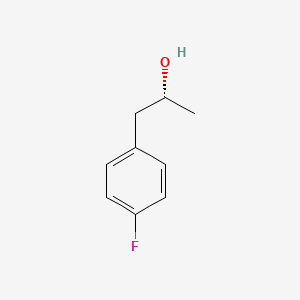
![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584445.png)
![1,2,8-Indolizinetriol,5-ethoxyoctahydro-,[1S-(1alpha,2alpha,5alpha,8bta,8abta)]-(9CI)](/img/no-structure.png)

![4-Hydroxy-1-[(3-imidazol-1-yl-3-oxoprop-1-enyl)amino]butan-2-one](/img/structure/B584450.png)
![4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one](/img/structure/B584453.png)
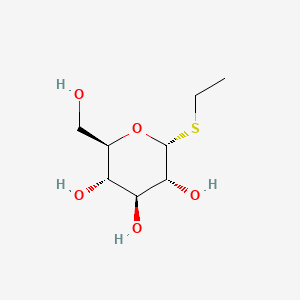
![(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid](/img/structure/B584456.png)
![5-ethoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584460.png)
![4-[3-[2-(Dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indol-1-yl]-4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine](/img/structure/B584462.png)
